![molecular formula C9H11BrClN B1521073 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 220247-73-4](/img/structure/B1521073.png)
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H11BrClN . It is used as a pharmaceutical intermediate . The compound is solid in form .
Molecular Structure Analysis
The molecular weight of 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is 248.55 g/mol . The InChI code is1S/C9H10BrN.ClH/c10-9-2-1-7-3-4-11-6-8 (7)5-9;/h1-2,5,11H,3-4,6H2;1H
. The canonical SMILES string is C1CNCC2=C1C=CC (=C2)Br.Cl
. Physical And Chemical Properties Analysis
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid . It has a molecular weight of 248.55 g/mol . The compound is insoluble in water .Scientific Research Applications
Pharmaceutical Research
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride: is primarily used as a pharmaceutical intermediate . Its structure serves as a building block in the synthesis of various therapeutic agents. For instance, modifications of its tetrahydroisoquinoline core can lead to compounds with potential antitumor, antidepressant, or antiparkinsonian activities.
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQFCKRSCLDDJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662865 | |
Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
220247-73-4 | |
Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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